2-Hydroxy-4-Methoxybenzophenone--d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

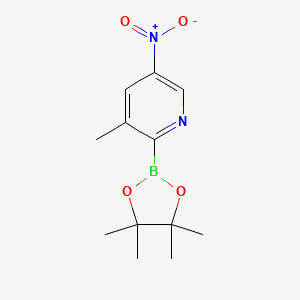

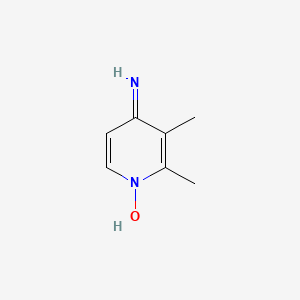

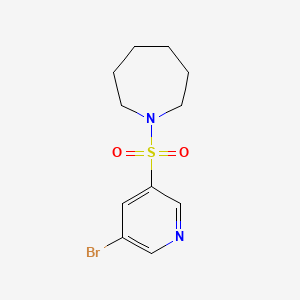

2-Hydroxy-4-Methoxybenzophenone, also known as HMB or Oxybenzone, is a common ingredient in sunscreens and other personal care products . It is a derivative of benzophenone and forms colorless crystals that are readily soluble in most organic solvents . It is used as a broad-band filter in sunscreens to protect the skin from the harmful effects of the sun .

Synthesis Analysis

2-Hydroxy-4-Methoxybenzophenone is metabolized to numerous metabolites in vivo and in vitro including 2,4-dihydroxybenzophenone (DHB), 2,3,4-trihydroxybenzophenone (THB) and 2,5-dihydroxy-4-methoxybenzophenone (2,5-DHMB) as well as their corresponding glucuronide and/or sulfate conjugates . It is also used in the synthesis of poly[(2-hydroxy-4-methoxybenzophenone) propylene] (HMBP-PD), a polymeric ligand used for the synthesis of metal/ligand polychelates .Molecular Structure Analysis

The molecular formula of 2-Hydroxy-4-Methoxybenzophenone is C14H12O3 . The compound is a derivative of benzophenone and forms colorless crystals that are readily soluble in most organic solvents . The SMILES string representation is COc1ccc(c(O)c1)C(=O)c2ccccc2 .Physical And Chemical Properties Analysis

2-Hydroxy-4-Methoxybenzophenone is a pale-yellow solid that is readily soluble in most organic solvents . It has a melting point of 62-64 °C and a boiling point of 150-160 °C/5 mmHg .Aplicaciones Científicas De Investigación

Polymeric Ligand Synthesis

2-Hydroxy-4-Methoxybenzophenone: finds utility in the synthesis of a polymeric ligand known as poly[(2-hydroxy-4-methoxybenzophenone) propylene] (HMBP-PD). This polymeric resin serves as a ligand for the formation of metal-polymer complexes, specifically metal/ligand polychelates. These complexes are essential in various fields, including catalysis, materials science, and coordination chemistry .

Analytical Reagent for Cu (II) Determination

The compound acts as an analytical reagent for the gravimetric determination of copper (Cu) ions . Gravimetric analysis involves measuring the mass of a precipitate formed during a chemical reaction. In this case, 2-Hydroxy-4-Methoxybenzophenone assists in quantifying Cu (II) ions, which is crucial for environmental monitoring, industrial processes, and quality control .

Mecanismo De Acción

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 2-Hydroxy-4-Methoxybenzophenone-d6 can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-methoxybenzoic acid", "2-hydroxybenzophenone", "deuterium oxide", "thionyl chloride", "sodium deuteroxide", "sodium borohydride", "acetic anhydride", "triethylamine", "dimethylformamide", "chloroform", "ethanol" ], "Reaction": [ "The first step involves the conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride using thionyl chloride.", "4-methoxybenzoyl chloride is then reacted with 2-hydroxybenzophenone in the presence of triethylamine and dimethylformamide to yield 2-hydroxy-4-methoxybenzophenone.", "The next step involves the deuteration of 2-hydroxy-4-methoxybenzophenone using deuterium oxide and sodium deuteroxide.", "The final step involves the reduction of the deuterated intermediate with sodium borohydride in ethanol to yield 2-Hydroxy-4-Methoxybenzophenone-d6." ] } | |

Número CAS |

1219798-54-5 |

Nombre del producto |

2-Hydroxy-4-Methoxybenzophenone--d6 |

Fórmula molecular |

C14H12O3 |

Peso molecular |

233.278 |

Nombre IUPAC |

(2-hydroxy-4-methoxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone |

InChI |

InChI=1S/C14H12O3/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3/i2D,3D,4D,5D,6D |

Clave InChI |

DXGLGDHPHMLXJC-VIQYUKPQSA-N |

SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |

Sinónimos |

2-Hydroxy-4-Methoxybenzophenone--d6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2R)-2-Amino-2-phenylethyl]aniline](/img/structure/B581807.png)

![N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide](/img/structure/B581815.png)